1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one

Descripción general

Descripción

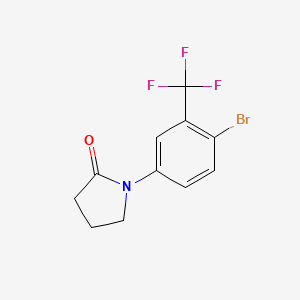

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO It is characterized by the presence of a pyrrolidinone ring substituted with a bromo and trifluoromethyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-trifluoromethylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrrolidinone ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted pyrrolidinones.

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one has several notable applications:

1. Medicinal Chemistry

- This compound serves as a crucial building block for synthesizing potential pharmaceutical agents, particularly those targeting infectious diseases and cancer. Its structural features allow for modifications that enhance biological activity and selectivity toward specific targets.

2. Organic Synthesis

- It is utilized in the synthesis of more complex organic molecules. The presence of bromine and trifluoromethyl groups facilitates various chemical reactions, making it a versatile reagent in organic chemistry .

3. Material Science

- The compound is explored for its potential in developing new materials, including organic semiconductors and coatings with specific properties. Its unique electronic characteristics contribute to the performance of these materials.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

- Derivatives of this compound have shown significant inhibition of cancer cell proliferation in various assays. For instance, studies have demonstrated its effectiveness against lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.

2. Enzyme Inhibition

- The compound may inhibit metalloproteases, enzymes involved in various diseases such as cancer and cardiovascular disorders. This suggests potential therapeutic applications in conditions associated with excessive proteolytic activity.

3. Antimicrobial Properties

- Similar compounds have been reported to exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess such properties.

Case Studies

Recent studies have explored the synthesis and evaluation of various derivatives based on this compound. For example:

- Synthesis and Evaluation : Researchers synthesized new combinations involving different amino groups and assessed their anticancer properties through in vitro assays. The most potent derivatives showed significant inhibition of cell cycle progression and tubulin polymerization, indicating their potential as novel therapeutic agents for cancer treatment.

- Enzyme Interaction Studies : Studies focused on the interaction between this compound and specific metalloproteases revealed its potential as an inhibitor, which could be beneficial in treating diseases characterized by excessive proteolytic activity.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo group can participate in halogen bonding, further influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidine: Similar structure but lacks the carbonyl group.

1-(4-Bromo-3-trifluoromethylphenyl)pyrazolidin-3-one: Contains a pyrazolidinone ring instead of a pyrrolidinone ring.

Uniqueness: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring with bromo and trifluoromethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Overview

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidinone structure, which is known for its diverse pharmacological properties. The presence of bromine and trifluoromethyl groups in its structure may enhance its biological activity by influencing molecular interactions and stability.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. The bromine atom may enhance lipophilicity, allowing for better membrane permeability and potentially increasing binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that compounds containing pyrrolidinone structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidinone have been shown to possess effective antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 μg/mL, suggesting that this compound may also exhibit similar efficacy .

Anticancer Activity

Preliminary studies have suggested that pyrrolidinone derivatives can inhibit cancer cell proliferation. A study highlighted the growth inhibition properties of certain pyrrolidinone analogs on tumorigenic cell lines while sparing non-tumorigenic cells, indicating a selective cytotoxic effect that could be beneficial in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .

- Cancer Cell Growth Inhibition : Research involving novel thalidomide derivatives indicated that modifications in the pyrrolidinone structure could lead to potent growth inhibition of cancer cells, suggesting that the structural features of this compound might similarly influence anticancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidinone derivative | Antimicrobial, potential anticancer |

| Pyrrole Benzamide Derivatives | Pyrrole-based compounds | Antibacterial (MIC 3.12 - 12.5 μg/mL) |

| Pyrovalerone | Pyrrolidine analog | Inhibits dopamine transporter activity |

Propiedades

IUPAC Name |

1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWXPVAQLRIJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682062 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261994-99-3 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.